molecular formula C10H8FNO3S B2676441 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl fluoride CAS No. 2137682-73-4

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl fluoride

Cat. No. B2676441
CAS RN: 2137682-73-4
M. Wt: 241.24
InChI Key: ADQQJLXFURRJGZ-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N - (2-oxo-2-phenylethyl) acetamide . The second stage is cyclodehydration of compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .


Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a 5-membered ring with one oxygen atom and one nitrogen atom . The exact structure of “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl fluoride” would depend on the positions of the methyl, phenyl, and sulfonyl fluoride groups on the oxazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on the specific compound. Oxazoles are generally stable liquids at room temperature with a boiling point of 69 °C .

Mechanism of Action

The mechanism of action of oxazole derivatives can also vary widely. For example, some oxazole derivatives have been found to possess the maximum activity as transthyretin (TTR) amyloid fibril inhibitors .

Safety and Hazards

The safety and hazards of oxazole derivatives can vary depending on the specific compound. Some oxazole derivatives are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for research on oxazole derivatives are likely to involve further exploration of their diverse biological potential . This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on oxazole scaffolds.

properties

IUPAC Name

2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQQJLXFURRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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